TTI-237: A Comprehensive Technical Guide on its Interaction with Tubulin and Impact on Polymerization
TTI-237: A Comprehensive Technical Guide on its Interaction with Tubulin and Impact on Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTI-237, also known as Cevipabulin, is a novel, synthetic small molecule that has garnered significant interest in the field of oncology for its unique mechanism of action targeting the microtubule network. Unlike traditional microtubule-targeting agents, TTI-237 exhibits a dual functionality that distinguishes it from both taxanes and Vinca alkaloids. This technical guide provides an in-depth analysis of the binding of TTI-237 to tubulin and its subsequent effects on microtubule polymerization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Concepts: Tubulin Binding and Dual-Action Polymerization Effects
TTI-237 is a potent microtubule-active compound that uniquely combines properties of both microtubule-stabilizing and -destabilizing agents.[1][2] It is structurally distinct from other tubulin-binding agents, belonging to the triazolo[1,5-a]pyrimidine class of compounds.[3]
Tubulin Binding Characteristics
Initial studies identified that TTI-237 binds to the Vinca alkaloid binding site on the β-tubulin subunit.[4][5] This was determined through competitive binding assays where TTI-237 was shown to inhibit the binding of radiolabeled vinblastine to tubulin.[4][5] However, a groundbreaking study has revealed a second, novel binding site for TTI-237 on α-tubulin.[4] This dual-site binding is a key aspect of its complex mechanism of action. Binding to this novel α-tubulin site is reported to induce tubulin degradation.[4]
The binding affinity of TTI-237 to tubulin has been quantitatively determined, with an equilibrium dissociation constant (Kd) of 1.571 ± 0.23 μM.[4]
Concentration-Dependent Effects on Tubulin Polymerization
The most remarkable feature of TTI-237 is its concentration-dependent effect on microtubule dynamics. At low molar ratios relative to tubulin (approximately 1:30), TTI-237 enhances microtubule depolymerization.[1] Conversely, at higher molar ratios (approximately 1:4), it stabilizes tubulin aggregates, a characteristic reminiscent of taxanes.[1] This paradoxical behavior underscores the compound's unique interaction with the microtubule machinery. In vitro tubulin polymerization assays have demonstrated that, unlike vinblastine which inhibits polymerization, TTI-237 can promote tubulin polymerization in a manner similar to paclitaxel.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of TTI-237.
Table 1: Tubulin Binding Affinity of TTI-237
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (Kd) | 1.571 ± 0.23 μM | Microscale Thermophoresis (MST) | [4] |
Table 2: In Vitro Cytotoxicity of TTI-237 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-OV-3 | Ovarian | 24 ± 8 | [6] |
| MDA-MB-435 | Breast | 21 ± 4 | [6] |
| MDA-MB-468 | Breast | 18 ± 6 | [6] |
| LnCaP | Prostate | 22 ± 7 | [6] |
| HeLa | Cervical | 40 | [6] |
| Various Human Tumor Cell Lines | - | 18-40 | [6] |
Table 3: Cellular Effects of TTI-237 at Different Concentrations
| Concentration Range | Effect | Reference |
| 20-40 nM | Production of sub-G1 nuclei | [3][6] |
| > 50 nM | Strong G2-M phase cell cycle block | [3][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of TTI-237 with tubulin.
Competitive Radioligand Binding Assay
Objective: To determine if TTI-237 binds to the Vinca alkaloid binding site on tubulin.
Materials:
-
Purified tubulin heterodimers
-
[³H]vinblastine (radioligand)
-
TTI-237
-
Control compounds (e.g., unlabeled vinblastine, colchicine, paclitaxel)
-
Assay buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing purified tubulin in the assay buffer.
-
Add a constant concentration of [³H]vinblastine to the reaction mixture.
-
Add varying concentrations of TTI-237 or control compounds to the mixture.
-
Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the reaction mixtures through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of [³H]vinblastine binding against the logarithm of the competitor concentration to determine the inhibitory effect of TTI-237.
Turbidimetric Tubulin Polymerization Assay
Objective: To assess the effect of TTI-237 on the rate and extent of tubulin polymerization.
Materials:
-
Highly purified tubulin
-
TTI-237 at various concentrations
-
Polymerization buffer (e.g., PEM buffer with 1 mM GTP and 10% glycerol)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Protocol:
-
Prepare solutions of TTI-237 at different concentrations in the polymerization buffer.
-
On ice, add purified tubulin to the wells of a 96-well plate.
-
Add the TTI-237 solutions or a vehicle control to the wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. The increase in turbidity is proportional to the amount of microtubule polymer formed.
-
Analyze the kinetic curves to determine the effect of TTI-237 on the lag time, rate, and maximum level of polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of TTI-237 on the cell cycle distribution of cancer cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
TTI-237
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (for fixation)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Culture HeLa cells to a desired confluency.
-
Treat the cells with various concentrations of TTI-237 or a vehicle control for a specified period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to TTI-237's action.
Caption: TTI-237 binds to both the Vinca site on β-tubulin and a novel site on α-tubulin, leading to concentration-dependent effects on microtubule polymerization.
Caption: Workflow for the turbidimetric assay to measure TTI-237's effect on tubulin polymerization.
Caption: Cellular response to TTI-237, leading from microtubule disruption to G2/M arrest and apoptosis.
Conclusion
TTI-237 represents a paradigm-shifting molecule in the landscape of microtubule-targeting anticancer agents. Its ability to bind to a novel site on α-tubulin, in addition to the established Vinca domain on β-tubulin, and its concentration-dependent dual effects on microtubule polymerization, set it apart from existing drugs. This unique pharmacological profile suggests that TTI-237 may overcome some of the resistance mechanisms that limit the efficacy of current taxane and Vinca alkaloid-based chemotherapies. Further research into the downstream signaling consequences of its unique interaction with the microtubule cytoskeleton will be crucial for fully realizing its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this promising anticancer compound.
References
- 1. The microtubule-active antitumor compound TTI-237 has both paclitaxel-like and vincristine-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cevipabulin (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
